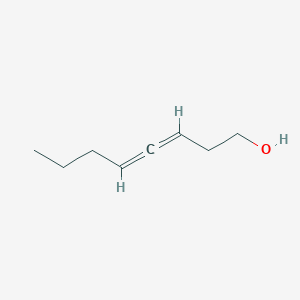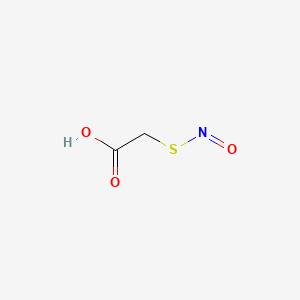
N,N-di(propan-2-yl)octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-di(propan-2-yl)octanamide: is an organic compound belonging to the class of amides It is characterized by the presence of an octanamide backbone with two isopropyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-di(propan-2-yl)octanamide typically involves the reaction of octanoyl chloride with di(propan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-di(propan-2-yl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products Formed:
Oxidation: Formation of N,N-di(propan-2-yl)octanoic acid.
Reduction: Formation of N,N-di(propan-2-yl)octylamine.
Substitution: Formation of various substituted amides depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-di(propan-2-yl)octanamide is used as a reagent in organic synthesis, particularly in the formation of complex amides and as a precursor for other chemical compounds.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins, providing insights into its biochemical properties and potential therapeutic applications.
Medicine: this compound is investigated for its potential use in drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and as an intermediate in the production of various chemical products.
Wirkmechanismus
The mechanism of action of N,N-di(propan-2-yl)octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
N,N-di(propan-2-yl)ethylamine: A similar compound with an ethyl group instead of an octanamide backbone.
N,N-di(propan-2-yl)butanamide: A compound with a butanamide backbone, differing in the length of the carbon chain.
Uniqueness: N,N-di(propan-2-yl)octanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
57303-34-1 |
|---|---|
Molekularformel |
C14H29NO |
Molekulargewicht |
227.39 g/mol |
IUPAC-Name |
N,N-di(propan-2-yl)octanamide |
InChI |
InChI=1S/C14H29NO/c1-6-7-8-9-10-11-14(16)15(12(2)3)13(4)5/h12-13H,6-11H2,1-5H3 |
InChI-Schlüssel |
CWGFZAPGLJLHCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


stannane](/img/structure/B14626925.png)

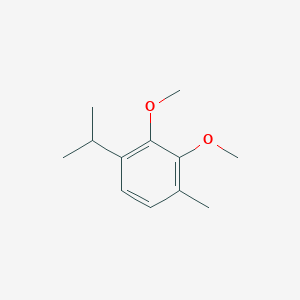

phosphaniumolate](/img/structure/B14626950.png)
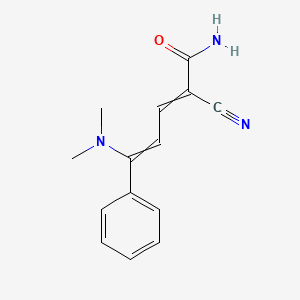
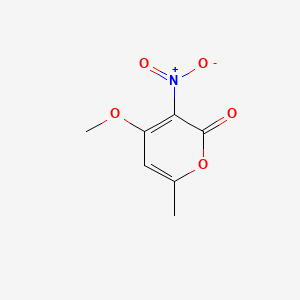

![N'-{4-[(6-Fluoropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14626973.png)


